1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-oxopyridin-1-yl)ethyl]urea
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Overview
Description
"1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-oxopyridin-1-yl)ethyl]urea" is a synthetic organic compound characterized by the presence of an indene moiety, a chloro substituent, a pyridinone group, and a urea functionality
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: : The synthesis begins with the preparation of the indene derivative. Indene undergoes chlorination to form 5-chloro-2,3-dihydro-1H-inden.
Step 2: : The second step involves the preparation of the pyridinone moiety through cyclization of appropriate precursors.
Step 3: : A coupling reaction occurs between the chloro-indene and the pyridinone derivative. The reaction utilizes a palladium-catalyzed cross-coupling under inert conditions.
Step 4: : Finally, the intermediate product is reacted with an isocyanate or urea derivative to form the target compound. This step requires precise temperature control and solvent selection to optimize yield and purity.
Industrial Production Methods
For industrial-scale production, optimization of reaction conditions and catalyst selection is crucial. Techniques such as flow chemistry can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Oxidizing agents can modify the indene and pyridinone moieties, leading to potential derivatives.
Reduction: : Reducing agents can target the chloro group or other reactive sites, yielding various reduced forms.
Common Reagents and Conditions
Oxidation: : Utilization of reagents like potassium permanganate or chromium trioxide.
Reduction: : Employment of hydrogenation catalysts such as palladium on carbon or lithium aluminium hydride.
Substitution: : Typical conditions involve nucleophiles like amines or thiols under basic or neutral conditions.
Major Products Formed
Products vary based on reaction type, but typical outcomes include hydroxylated derivatives (from oxidation), dechlorinated compounds (from reduction), and substituted analogs (from substitution).
Scientific Research Applications
Chemistry
The compound serves as a versatile intermediate in organic synthesis, aiding in the development of novel chemical entities.
Biology
In biological research, it can act as a molecular probe to study cellular pathways or enzyme interactions.
Medicine
Potential therapeutic applications include development as a drug candidate targeting specific molecular pathways.
Industry
Industrial applications might encompass materials science for creating advanced polymers or coatings.
Mechanism of Action
The compound interacts with molecular targets through its unique functional groups:
Indene Moiety: : Contributes to hydrophobic interactions and aromatic stacking.
Pyridinone Group: : Facilitates hydrogen bonding and metal coordination.
Urea Functionality: : Engages in hydrogen bonding and acts as a pharmacophore in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Indenopyridines: : Share the indene and pyridinone structures but lack the urea moiety.
Chloroindoles: : Contain indole instead of indene, with comparable reactivity.
Uniqueness
The presence of both indene and pyridinone groups in conjunction with a urea linker makes "1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-oxopyridin-1-yl)ethyl]urea" uniquely suited for diverse applications, setting it apart from other compounds that might only feature one of these functional groups.
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Properties
IUPAC Name |
1-[(1R)-5-chloro-2,3-dihydro-1H-inden-1-yl]-3-[2-(2-oxopyridin-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-13-5-6-14-12(11-13)4-7-15(14)20-17(23)19-8-10-21-9-2-1-3-16(21)22/h1-3,5-6,9,11,15H,4,7-8,10H2,(H2,19,20,23)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYCZSDPZRMBEZ-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1NC(=O)NCCN3C=CC=CC3=O)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@@H]1NC(=O)NCCN3C=CC=CC3=O)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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